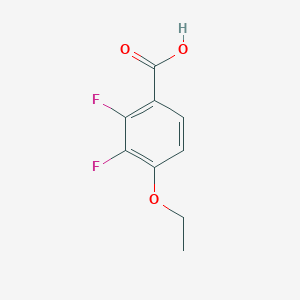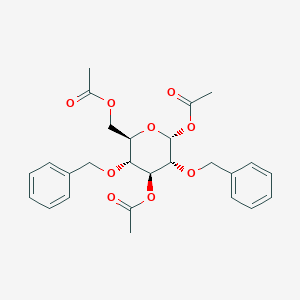![molecular formula C25H23NO6 B043725 (2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid CAS No. 120382-00-5](/img/structure/B43725.png)
(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diphenylacetyl-L-dopa: is a synthetic derivative of L-dopa, a well-known precursor to the neurotransmitter dopamine. This compound is characterized by the presence of two phenyl groups attached to the acetyl moiety of L-dopa, which significantly alters its chemical and biological properties. L-dopa itself is widely used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and replenish dopamine levels in the brain .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylacetyl-L-dopa typically involves the acetylation of L-dopa with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of 3,4-Diphenylacetyl-L-dopa follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
化学反応の分析
Types of Reactions: 3,4-Diphenylacetyl-L-dopa undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: 3,4-Diphenylacetyl-L-dopa is used as a precursor in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of phenyl group substitution on the activity of L-dopa derivatives. It serves as a model compound to investigate the interactions between neurotransmitters and their receptors .
Medicine: Its ability to cross the blood-brain barrier and interact with dopamine receptors makes it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of 3,4-Diphenylacetyl-L-dopa involves its conversion to dopamine in the brain. Once administered, the compound crosses the blood-brain barrier and is decarboxylated to form dopamine. This supplemental dopamine then binds to and activates dopamine receptors, thereby alleviating symptoms of dopamine deficiency . The phenyl groups in the compound may also influence its binding affinity and selectivity for different dopamine receptor subtypes .
類似化合物との比較
L-dopa: The parent compound, widely used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylalanine: Another derivative of L-dopa with similar biological activity.
α-Methyldopa: A structural analog used as an antihypertensive agent.
Uniqueness: 3,4-Diphenylacetyl-L-dopa is unique due to the presence of two phenyl groups, which significantly alter its chemical and biological properties compared to other L-dopa derivatives. These modifications can enhance its stability, bioavailability, and receptor binding affinity, making it a valuable compound for further research and development .
特性
CAS番号 |
120382-00-5 |
|---|---|
分子式 |
C25H23NO6 |
分子量 |
433.5 g/mol |
IUPAC名 |
(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H23NO6/c26-20(25(29)30)13-19-11-12-21(31-23(27)15-17-7-3-1-4-8-17)22(14-19)32-24(28)16-18-9-5-2-6-10-18/h1-12,14,20H,13,15-16,26H2,(H,29,30)/t20-/m0/s1 |
InChIキー |
VTESKZKKFZZIOB-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
異性体SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
同義語 |
3,4-diphenylacetyl-L-DOPA L-3,4-(dioxyphenylacetyl)phenylalanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
